molecular formula C8H15NO3 B2762183 (2S)-2-amino-3-(oxan-4-yl)propanoic acid CAS No. 1344910-91-3

(2S)-2-amino-3-(oxan-4-yl)propanoic acid

Cat. No.: B2762183
CAS No.: 1344910-91-3
M. Wt: 173.212
InChI Key: JSHHRIISICNOLM-ZETCQYMHSA-N
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Description

(2S)-2-amino-3-(oxan-4-yl)propanoic acid is a chiral amino acid derivative It is characterized by the presence of a tetrahydro-2H-pyran ring attached to the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(oxan-4-yl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the use of (S)-2-((tert-Butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid as an intermediate . This intermediate can be synthesized through a series of steps including protection of the amino group, formation of the tetrahydro-2H-pyran ring, and subsequent deprotection.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(oxan-4-yl)propanoic acid can undergo various chemical reactions including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the tetrahydro-2H-pyran ring.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

(2S)-2-amino-3-(oxan-4-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(oxan-4-yl)propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The tetrahydro-2H-pyran ring can enhance binding affinity and selectivity towards these targets. The amino acid backbone allows for incorporation into peptides and proteins, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)ethanoic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid

Uniqueness

(2S)-2-amino-3-(oxan-4-yl)propanoic acid is unique due to its specific stereochemistry and the presence of the tetrahydro-2H-pyran ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(2S)-2-amino-3-(oxan-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c9-7(8(10)11)5-6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHHRIISICNOLM-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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